molecular formula C15H20ClN3OS B251105 N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea

N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea

Cat. No.: B251105
M. Wt: 325.9 g/mol
InChI Key: AOWRQRVBAUXZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea is a complex organic compound that features a pyrrolidine ring, a chloro-substituted aniline, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination of Aniline: The aniline derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The chlorinated aniline is then coupled with the pyrrolidine derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Formation of Butanamide: The final step involves the reaction of the intermediate with butanoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]ethanamide
  • N-[[3-chloro-2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]propanamide

Uniqueness

N-butyryl-N'-[3-chloro-2-(1-pyrrolidinyl)phenyl]thiourea is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a chloro-substituted aniline. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

N-[(3-chloro-2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C15H20ClN3OS/c1-2-6-13(20)18-15(21)17-12-8-5-7-11(16)14(12)19-9-3-4-10-19/h5,7-8H,2-4,6,9-10H2,1H3,(H2,17,18,20,21)

InChI Key

AOWRQRVBAUXZMU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCC2

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)N2CCCC2

solubility

0.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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